![molecular formula C25H20N2O3S B3122513 Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate CAS No. 303147-66-2](/img/structure/B3122513.png)
Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate
Overview
Description
“Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenyl groups, which are aromatic rings of six carbon atoms . It also contains a sulfanyl group (–SH), which is a functional group consisting of a sulfur atom and a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, phenyl groups, and a sulfanyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, phenyl groups, and sulfanyl group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could potentially make the compound more reactive .Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of pyrimidin-4-yl compounds, similar in structure to Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate, exhibit significant antibacterial activity. For instance, certain thieno[2,3-d]pyrimidinone derivatives have been synthesized and found to be effective against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Bacillus subtilis (Kumari et al., 2017).
Antimicrobial and Antifungal Agents
Derivatives of pyrimidin-4-yl have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. Studies reveal that these compounds exhibit promising biological activity against a range of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (El Azab & Abdel-Hafez, 2015).
Anticancer Agents
Some 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, structurally similar to the compound , have shown appreciable cancer cell growth inhibition in vitro. These compounds have been tested on various cancer cell lines, indicating potential utility as anticancer agents (Al-Sanea et al., 2020).
Pharmacological Screening
Studies have also focused on pharmacological screening of pyrimidin-2-one derivatives, revealing significant antimicrobial and antioxidant properties. This suggests potential for therapeutic applications in treating microbial infections and oxidative stress-related conditions (Dey et al., 2022).
Plant Growth Stimulation
Recent research on pyrimidin-4-yl derivatives shows that they can have a pronounced effect on stimulating plant growth, suggesting applications in agriculture and plant science (Pivazyan et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-29-25(28)21-14-8-9-15-22(21)30-23-16-19(17-31-20-12-6-3-7-13-20)26-24(27-23)18-10-4-2-5-11-18/h2-16H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVWNLSZWXZVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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